molecular formula C7H13NO3 B3052458 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- CAS No. 41601-36-9

2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl-

Cat. No.: B3052458
CAS No.: 41601-36-9
M. Wt: 159.18 g/mol
InChI Key: QEFKKDIOPLIVGU-UHFFFAOYSA-N
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Description

2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- is an organic compound with the molecular formula C6H11NO3. This compound is a derivative of acrylamide and is characterized by the presence of both hydroxyl and amide functional groups. It is a white crystalline solid that is highly soluble in water and polar organic solvents such as ethanol and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- can be synthesized via the reaction of acrylamide with glycidol using a base catalyst. The reaction typically involves mixing acrylamide and glycidol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization from water or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- involves its interaction with molecular targets such as proteins. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, influencing their structure and function. This makes it useful in studying protein-ligand interactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- is unique due to its combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in research applications involving protein interactions and polymer synthesis.

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)-2-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)7(11)8-3-6(10)4-9/h6,9-10H,1,3-4H2,2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFKKDIOPLIVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596215
Record name N-(2,3-Dihydroxypropyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41601-36-9
Record name N-(2,3-Dihydroxypropyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.56 g of 3-amino-1,2-propanediol (0.05 mol) were dissolved in 30 ml of dimethylformamide (anhydrous). This solution, and also 13.8 g of K2CO3, were transferred to a 100 ml three-necked flask fitted with dropping funnel and gas inlet and gas outlet pipe. The mixture was cooled to 0° C. in an ice bath. 6.18 ml of methacryl chloride (0.06 mol), dissolved in 30 ml of dimethylformamide, were added dropwise over 30 minutes with moderate stirring and gentle passage of nitrogen. After stirring for a further hour with ice cooling, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The reaction batch was filtered through a fluted filter, and the residue was discarded. The filtrate was concentrated in a rotary evaporator until a viscous oil was produced. This oil was dissolved in 30 ml of methanol and filtered a second time, and the filtrate was again concentrated in a rotary evaporator. The residual amounts of solvent were removed in a high vacuum. The yield was 8.52 g.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
6.18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4.65 g of 3-amino-1,2-propanediol (0.05 mol) were dissolved in 30 ml of dimethylformamide (anhydrous). This solution and 13.8 g of K2CO3 were placed in a 100 ml three-necked flask with dropping funnel and gas inlet and gas outlet tubes. The mixture was cooled to 0° C. in an ice bath. While stirring gently and slowly bubbling nitrogen through, 6.18 ml of methacryloyl chloride (0.06 mol) dissolved in 30 ml of dimethylformamide were added dropwise over the course of 30 minutes. The mixture was stirred, while cooling in ice, for a further hour and then allowed to warm to room temperature and was stirred for a further 30 minutes. The reaction mixture was filtered through a fluted filter, and the residue was discarded. The filtrate was concentrated to a viscous oil in a rotary evaporator. This oil was dissolved in 30 ml of methanol, a second filtration was carried out, and the filtrate was again concentrated in a rotary evaporator. The residues of the solvent were removed under high vacuum. The yield was 8.52 g.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
6.18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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